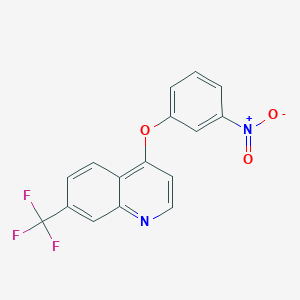
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline is an organic compound with the molecular formula C16H9F3N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the nitrophenoxy and trifluoromethyl groups in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline typically involves the following steps:
Nitration of Phenol: The starting material, phenol, undergoes nitration to form 3-nitrophenol.
Formation of Phenoxyquinoline: 3-nitrophenol reacts with 7-(trifluoromethyl)quinoline under specific conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale nitration and subsequent coupling reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The quinoline ring can undergo coupling reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Reagents like boronic acids or halides are commonly used.
Major Products Formed
Reduction: 4-{3-Aminophenoxy}-7-(trifluoromethyl)quinoline.
Substitution: Various substituted phenoxyquinolines depending on the nucleophile used.
Coupling: Biaryl or heteroaryl derivatives.
Aplicaciones Científicas De Investigación
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Similar structure but with a hydroxy group instead of a nitrophenoxy group.
4-Chloro-7-(trifluoromethyl)quinoline: Contains a chloro group instead of a nitrophenoxy group.
Uniqueness
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline is unique due to the presence of both the nitrophenoxy and trifluoromethyl groups, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H9F3N2O3 |
|---|---|
Peso molecular |
334.25g/mol |
Nombre IUPAC |
4-(3-nitrophenoxy)-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)10-4-5-13-14(8-10)20-7-6-15(13)24-12-3-1-2-11(9-12)21(22)23/h1-9H |
Clave InChI |
OEFTXPYQGWPOKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)OC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-12-[(4-fluorophenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503351.png)
![methyl (8-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetate](/img/structure/B503353.png)
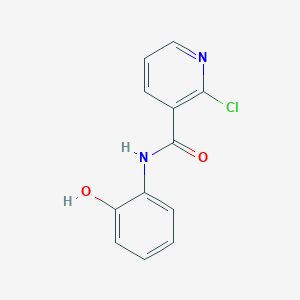
![N-(3-chlorophenyl)-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B503356.png)
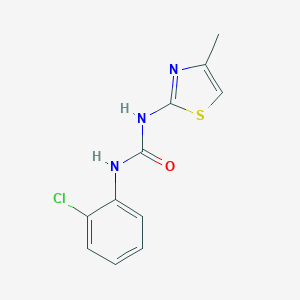
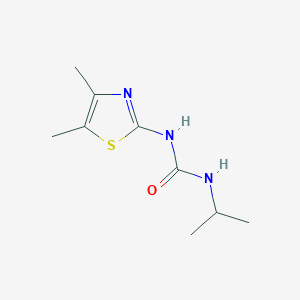
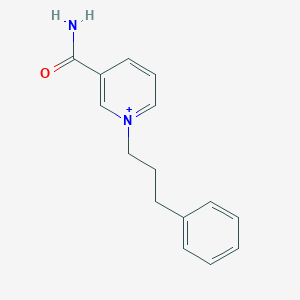
![3-(4-chlorophenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium](/img/structure/B503362.png)
![N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B503365.png)
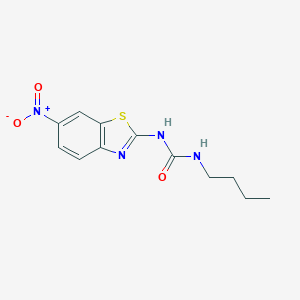
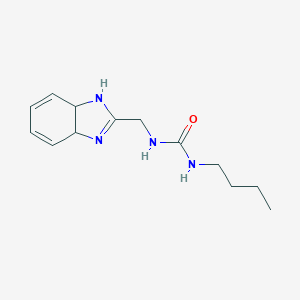
![N-(2-oxo-1,3-oxazolidin-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503369.png)

![1-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B503373.png)
